
Acetyl Coenzyme A (sodium salt)
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Overview
Description
Acetyl Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions. This compound is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . Acetyl Coenzyme A (sodium salt) is crucial for the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Coenzyme A (sodium salt) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified by ion exchange chromatography . This method ensures high purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of Acetyl Coenzyme A (sodium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of coenzyme A and its subsequent acetylation .
Chemical Reactions Analysis
Types of Reactions
Acetyl Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It participates in acetylation reactions where the acetyl group is transferred to other molecules
Common Reagents and Conditions
Common reagents used in reactions involving Acetyl Coenzyme A (sodium salt) include:
Acetyl phosphate: Used in the enzymatic synthesis of the compound.
Phosphotransacetylase: An enzyme that facilitates the transfer of the acetyl group.
Major Products Formed
The major products formed from reactions involving Acetyl Coenzyme A (sodium salt) include:
Acetylated proteins: Resulting from acetylation reactions.
Citrate: Formed in the citric acid cycle.
Scientific Research Applications
Acetyl Coenzyme A (sodium salt) is a crucial biochemical compound with diverse applications in scientific research, particularly in metabolic and biochemical studies, the food industry, pharmaceutical applications, and cosmetic formulations . It is an essential cofactor and acyl carrier in enzymatic acetyl transfer reactions, acting as an acetyl donor for histone acetylase (HAT) for post-translational acetylation of histones and non-histone proteins .
Scientific Research Applications
Acetyl Coenzyme A (sodium salt) is widely utilized in various research areas:
- Metabolic Studies: It plays a vital role in cellular metabolism as a key substrate in synthesizing fatty acids and cholesterol. It is also essential for researchers studying energy production and metabolic pathways . Acetyl Coenzyme A is formed by the oxidative decarboxylation of pyruvate in mitochondria, the oxidation of long-chain fatty acids, or the oxidative degradation of certain amino acids .
- Biochemical Research: Essential for understanding enzyme activities and interactions in biochemical pathways. It helps scientists investigate the mechanisms of various enzymes, assisting in drug discovery and development .
- Pharmaceutical Applications: Acetyl Coenzyme A (sodium salt) is involved in formulating certain medications, especially those targeting metabolic disorders, enhancing drug efficacy and bioavailability .
- Biotechnology: Used in the production of recombinant proteins, aiding in optimizing cellular processes and improving yield in biomanufacturing .
- Cell Culture: Often added to cell culture media to support cell growth and differentiation, particularly in studies involving stem cells and primary cell lines .
- Research on Neurotransmitters: Involved in the synthesis of neurotransmitters, making it valuable for studies related to neurobiology and developing treatments for neurological disorders .
Other Applications
Besides its role in scientific research, Acetyl Coenzyme A (sodium salt) has applications in other industries:
- Food Industry: It is used as a food additive, enhancing flavor and acting as a preservative, improving product stability and shelf life .
- Cosmetic Formulations: Utilized for its moisturizing properties, improving skin hydration and overall texture in cosmetic products .
Data Table for Stock Solution Preparation
To prepare stock solutions of Acetyl Coenzyme A (sodium salt), the following table can be used :
1 mg | 5 mg | 10 mg | |
---|---|---|---|
1 mM | 1.1383 mL | 5.6915 mL | 11.383 mL |
5 mM | 0.2277 mL | 1.1383 mL | 2.2766 mL |
10 mM | 0.1138 mL | 0.5692 mL | 1.1383 mL |
Mechanism of Action
Acetyl Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acetyl groups in various biochemical reactions. It is involved in the acetylation of proteins, which can regulate gene expression and enzyme activity. The compound also plays a key role in the citric acid cycle, where it combines with oxaloacetate to form citrate, initiating the cycle .
Comparison with Similar Compounds
Similar Compounds
Succinyl Coenzyme A: Another coenzyme A derivative involved in the citric acid cycle.
Malonyl Coenzyme A: Involved in fatty acid synthesis
Uniqueness
Acetyl Coenzyme A (sodium salt) is unique due to its central role in both energy production and biosynthetic pathways. It serves as a key intermediate in the citric acid cycle and is essential for the synthesis of fatty acids and neurotransmitters .
Properties
Molecular Formula |
C23H37N7NaO17P3S |
---|---|
Molecular Weight |
831.6 g/mol |
IUPAC Name |
sodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1 |
InChI Key |
HNLIOWFIXSPFEC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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